![molecular formula C16H13ClN2OS B2683471 (E)-2-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-66-7](/img/structure/B2683471.png)

(E)-2-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

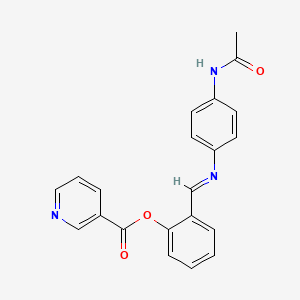

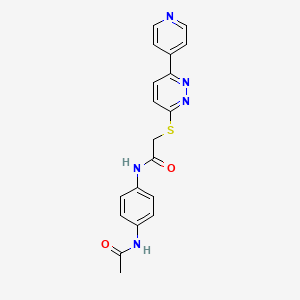

(E)-2-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. This compound belongs to the family of thiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

- Application : (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, including our compound, have been identified as a new class of selective AChE inhibitors . The most potent compound in this series exhibited good AChE inhibitory activity (IC50 = 64 µM). Compound 7f was found to be more selective than galanthamine in inhibiting AChE, with a moderate selectivity index. Kinetic studies indicated a competitive type of inhibition pattern for these acrylonitrile derivatives.

- Application : Compound 3n, derived from the same structural scaffold, demonstrated significant anticonvulsant activity with an ED50 value of 46.1 mg/kg. Compound 3q also showed promising results, with an ED50 value of 64.3 mg/kg and a protective index (PI) higher than that of phenobarbital and valproate .

- Application : (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, a related compound, exhibits enhanced stability of excited states in nonpolar solvents compared to polar ones .

- Application : A metal-free protocol allows the synthesis of benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones through a temperature-controlled intermolecular [3 + 2] annulation. This method avoids prefunctionalization of starting materials .

Acetylcholinesterase Inhibition

Anticonvulsant Activity

Photophysical Properties

Metal-Free Synthesis of Benzo[d]thiazole Derivatives

Eco-Friendly Synthesis of Quinoline Derivatives

properties

IUPAC Name |

2-chloro-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOWPDJKRGARBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)

![2-(4-Ethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2683401.png)

![2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2683402.png)

![N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2683404.png)

![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)